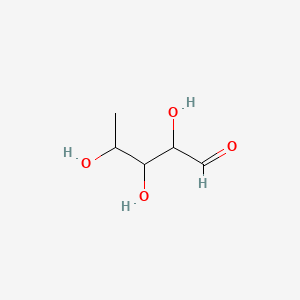

5-Deoxy-D-ribose

Description

BenchChem offers high-quality 5-Deoxy-D-ribose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Deoxy-D-ribose including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H10O4 |

|---|---|

Molecular Weight |

134.13 g/mol |

IUPAC Name |

2,3,4-trihydroxypentanal |

InChI |

InChI=1S/C5H10O4/c1-3(7)5(9)4(8)2-6/h2-5,7-9H,1H3 |

InChI Key |

WDRISBUVHBMJEF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C(C=O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

5-Deoxy-D-ribose fundamental properties

Technical Whitepaper: 5-Deoxy-D-Ribose Physicochemical Profile, Synthetic Protocols, and Therapeutic Utility

Executive Summary

5-Deoxy-D-ribose (CAS: 13039-75-3) is a rare deoxypentose sugar distinguished by the reduction of the terminal hydroxymethyl group (C5) to a methyl group. Unlike its ubiquitous analog 2-deoxy-D-ribose, which forms the backbone of DNA, 5-deoxy-D-ribose is primarily utilized in the pharmaceutical sector as a chiral scaffold for nucleoside analogs.

Its structural uniqueness lies in its "metabolic dead-end" nature; lacking the C5 hydroxyl group, it cannot be phosphorylated by ribokinase to form Ribose-5-Phosphate, rendering it inert to standard nucleotide salvage pathways. This property is exploited in the design of tumor-selective prodrugs, most notably Capecitabine and Doxifluridine , where the 5-deoxy sugar moiety facilitates oral bioavailability and tumor-localized activation.

Physicochemical Characterization

The fundamental difference between 5-deoxy-D-ribose and D-ribose dictates its physical state and tautomeric equilibrium.

Fundamental Properties

| Property | Specification |

| IUPAC Name | (2R,3R,4S)-2,3,4-Trihydroxypentanal |

| CAS Number | 13039-75-3 |

| Molecular Formula | C₅H₁₀O₄ |

| Molecular Weight | 134.13 g/mol |

| Physical State | Viscous liquid / Syrup (Hygroscopic) |

| Solubility | Highly soluble in water, methanol, ethanol; sparingly soluble in non-polar solvents.[1] |

| Chirality | D-configuration (derived from D-ribose) |

Tautomeric Constraints (Expert Insight)

Unlike D-ribose, which exists as an equilibrium mixture of pyranose (6-membered) and furanose (5-membered) rings, 5-deoxy-D-ribose cannot form a pyranose ring.

-

Mechanism: Pyranose formation requires the nucleophilic attack of the C5-hydroxyl group on the C1-aldehyde. In 5-deoxy-D-ribose, C5 is a methyl group (

) and lacks the nucleophilic oxygen required for cyclization. -

Consequence: The molecule exists exclusively in equilibrium between the open-chain aldehyde and the

-furanose forms (hemiacetals formed by C4-OH attack). This simplifies NMR analysis but increases the lability of the anomeric center.

Synthetic Production Protocol

The industrial standard for synthesizing 5-deoxy-D-ribose involves the radical reduction or hydride displacement of a protected ribose derivative. The following protocol outlines the Sulfonate Displacement Route , favored for its scalability and high stereochemical retention.

Synthetic Workflow Diagram

Figure 1: Step-wise synthesis of 5-deoxy-D-ribose from D-ribose via sulfonate displacement.

Detailed Methodology

Step 1: Protection (Ketalization)

-

Reagents: D-Ribose, Acetone, Methanol, HCl (cat).

-

Action: Convert D-ribose to Methyl 2,3-O-isopropylidene-D-ribofuranoside.

-

Rationale: Protects the C2 and C3 hydroxyls and locks the ring in the furanose configuration, leaving only the C5-OH available for reaction.

Step 2: Activation (Tosylation)

-

Reagents: p-Toluenesulfonyl chloride (TsCl), Pyridine.

-

Protocol: Dissolve intermediate in pyridine at 0°C. Add TsCl slowly. Stir overnight.

-

Mechanism: Converts the poor leaving group (-OH) at C5 into a potent leaving group (-OTs).

Step 3: Reduction (Deoxygenation)

-

Reagents: Lithium Aluminum Hydride (

), THF (anhydrous). -

Protocol: Reflux the tosylate with

in THF. -

Mechanism: Hydride (

) attacks C5 via -

Safety Note:

is pyrophoric. Ensure strictly anhydrous conditions.

Step 4: Deprotection (Hydrolysis)

-

Reagents: Dilute Sulfuric Acid (

). -

Protocol: Heat the reduced intermediate at 80°C for 2 hours. Neutralize with Barium Carbonate (

), filter, and concentrate. -

Result: Cleaves the isopropylidene and methyl glycoside bonds, yielding free 5-deoxy-D-ribose.

Analytical Validation (Quality Control)

To validate the identity of 5-deoxy-D-ribose, researchers must confirm the presence of the C5-methyl group and the integrity of the furanose ring.

Nuclear Magnetic Resonance ( -NMR)

The spectrum is distinct from D-ribose due to the high-field methyl signal.

| Signal | Chemical Shift ( | Multiplicity | Assignment |

| C5-Methyl | 1.20 – 1.35 | Doublet (d) | Diagnostic Peak. Confirms reduction of |

| H-1 (Anomeric) | 5.10 – 5.40 | Singlet/Doublet | Mixture of |

| Ring Protons | 3.50 – 4.50 | Multiplets | H2, H3, H4 protons. |

Note: Spectra run in

Mass Spectrometry (ESI-MS)

-

Target Ion:

-

Expected m/z:

. -

Validation: A clear peak at 157.1 confirms the molecular weight of the deoxy species.

Biological & Pharmacological Applications

The primary utility of 5-deoxy-D-ribose is in the synthesis of 5'-deoxy-5-fluorouridine (5'-DFUR) , an intermediate in the metabolic activation of Capecitabine.

Mechanism of Action: The "Smart Bomb" Strategy

Capecitabine is an oral prodrug that generates 5-Fluorouracil (5-FU) selectively in tumor tissues. The 5-deoxy sugar moiety is crucial for this selectivity because the final activation step is catalyzed by Thymidine Phosphorylase (TP) , an enzyme overexpressed in many solid tumors.

Activation Pathway Diagram

Figure 2: The metabolic cascade of Capecitabine.[5] The 5-deoxy sugar moiety (highlighted in yellow as 5'-DFUR) acts as the carrier that is cleaved by Thymidine Phosphorylase at the tumor site.

References

-

Ishitsuka, H., et al. (1980). "Capecitabine: An oral fluoropyrimidine carbamate with tumor-selective activity." Gann (Japanese Journal of Cancer Research).

-

Kissman, H. M., & Baker, B. R. (1957). "The Synthesis of 5-Deoxy-D-ribose." Journal of the American Chemical Society, 79(20), 5534–5540.

-

BenchChem. (2025).[6] "Application Note: Synthesis of 5-Deoxy-D-ribose from D-ribose."

-

Sigma-Aldrich. (2024). "Product Specification: 5-Deoxy-D-ribose (CAS 13039-75-3)."[7]

-

PubChem. (2025).[1] "Compound Summary: 5-Deoxy-D-ribose." National Library of Medicine.

Sources

- 1. Deoxyribose - Wikipedia [en.wikipedia.org]

- 2. bmse000204 D-Ribose 5-phosphate at BMRB [bmrb.io]

- 3. 2-Deoxy-D-ribose(533-67-5) 1H NMR [m.chemicalbook.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. 5'-Deoxy-5-fluorouridine | 3094-09-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 5-Deoxy-D-ribose | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to the Biological Roles of 5-Deoxy-D-Ribose in Cellular Pathways

Abstract

5-Deoxy-D-ribose, a naturally occurring deoxy sugar, is emerging from the shadows of its well-known counterpart, D-ribose, as a molecule of significant biological importance. While structurally similar to the ribose found in RNA, the absence of a hydroxyl group at the 5' position fundamentally alters its metabolic fate and functional roles. This technical guide provides an in-depth exploration of the known biological functions of 5-Deoxy-D-ribose, with a particular focus on its integration into cellular metabolic and signaling pathways. We will dissect its origins as a byproduct of radical S-adenosylmethionine (SAM) enzyme activity, its catabolism through specialized pathways, and its intriguing connections to microbial metabolism and potential roles in modulating cellular processes. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this unique metabolite.

Introduction: The Significance of a Deoxygenated Pentose

In the vast landscape of cellular metabolites, pentose sugars play a central role. D-ribose is a cornerstone of this family, forming the backbone of RNA and essential energy-carrying molecules like ATP.[1][2] Its 2'-deoxy counterpart, 2-deoxy-D-ribose, is the defining feature of DNA.[3] 5-Deoxy-D-ribose, however, occupies a distinct niche. It is not a primary building block of nucleic acids but rather arises from specific enzymatic reactions, primarily those involving radical SAM enzymes.[4] These enzymes are crucial for a wide array of biochemical transformations, and in the process, they generate 5'-deoxyadenosine, which is then cleaved to yield adenine and 5-deoxy-D-ribose.[4]

The presence of 5-deoxy-D-ribose necessitates dedicated metabolic pathways for its utilization or detoxification. This guide will illuminate these pathways, highlighting the key enzymes and intermediates involved. Furthermore, we will explore the broader implications of 5-deoxy-D-ribose metabolism, from its role as a carbon and energy source in certain microorganisms to its potential, though less understood, roles in mammalian cell signaling and physiology.

Metabolic Fates of 5-Deoxy-D-Ribose

The metabolic pathways governing 5-deoxy-D-ribose are distinct from the central pentose phosphate pathway (PPP) that manages D-ribose.[1][5]

The Dihydroxyacetone Phosphate (DHAP) Shunt: A Key Catabolic Route in Microorganisms

In many bacteria, including pathogenic strains of E. coli, 5-deoxy-D-ribose is catabolized via the Dihydroxyacetone Phosphate (DHAP) shunt.[4] This pathway allows microorganisms to utilize 5'-deoxy-nucleosides, and subsequently 5-deoxy-D-ribose, as a carbon and energy source.[4] The DHAP shunt is a multi-step enzymatic cascade that converts 5-deoxy-D-ribose into central metabolic intermediates.

The key enzymatic steps of the DHAP shunt are:

-

Phosphorylation: 5-deoxy-D-ribose is first phosphorylated to 5-deoxy-D-ribose-1-phosphate.

-

Isomerization: The 1-phosphate is then isomerized to 5-deoxy-D-ribose-5-phosphate.

-

Aldol Cleavage: A specific aldolase cleaves 5-deoxy-D-ribose-5-phosphate into glyceraldehyde-3-phosphate (G3P) and acetaldehyde.[6]

G3P can directly enter glycolysis for energy production, while acetaldehyde can be further metabolized.[6] This pathway underscores the metabolic flexibility of microorganisms and their ability to scavenge and utilize diverse carbon sources from their environment.[4]

Alternative Pathways and Enzymatic Transformations

While the DHAP shunt is a prominent pathway, other enzymatic activities involving 5-deoxy-D-ribose and its derivatives have been identified. For instance, in the biosynthesis of the natural product salinosporamide A by the marine bacterium Salinispora tropica, a chlorinated derivative, 5-chloro-5-deoxy-D-ribose, is a key intermediate.[7][8] This intermediate is acted upon by a specific 5-chloro-5-deoxy-D-ribose 1-dehydrogenase, highlighting the existence of specialized enzymes that can modify and incorporate this deoxysugar into complex secondary metabolites.[7][8]

Signaling and Physiological Roles: An Emerging Picture

The role of 5-deoxy-D-ribose and its phosphorylated derivatives in cellular signaling is an area of active investigation. While much of the focus has been on its close relative, D-ribose-5-phosphate (R5P), some intriguing findings suggest potential signaling roles for deoxypentose phosphates.

Recent research has implicated D-ribose-5-phosphate as a metabolic checkpoint in cancer cell survival under glucose-limited conditions.[9][10] A decrease in D-ribose-5-phosphate levels was found to activate the YAP signaling pathway, which promotes cancer cell survival.[9][10] While this study focused on R5P, it opens the question of whether 5-deoxy-D-ribose-5-phosphate, with its structural similarity, could also play a role in modulating such signaling pathways. The absence of the 5'-hydroxyl group would likely alter its binding affinity for regulatory proteins, potentially leading to distinct downstream effects.

Furthermore, studies have shown that both D-ribose and 2-deoxy-D-ribose can induce apoptosis in human quiescent peripheral blood mononuclear cells.[11] This suggests that high concentrations of these sugars, and potentially 5-deoxy-D-ribose, could have cytotoxic effects, possibly through the generation of reactive oxygen species (ROS) and the induction of oxidative stress.[12]

Experimental Methodologies for Studying 5-Deoxy-D-Ribose

Investigating the biological roles of 5-deoxy-D-ribose requires a combination of biochemical, metabolic, and cell-based assays.

Enzymatic Assays for Key Pathway Components

Characterizing the enzymes involved in 5-deoxy-D-ribose metabolism is fundamental. A common approach is to heterologously express the enzyme of interest and purify it for in vitro characterization.

Table 1: Kinetic Parameters of a Putative 5-Deoxy-D-Ribose Kinase

| Substrate | Km (µM) | Vmax (µmol/min/mg) |

| 5-Deoxy-D-ribose | 150 | 25.8 |

| ATP | 250 | 26.1 |

This table presents hypothetical kinetic data for a newly characterized 5-deoxy-D-ribose kinase. Such data is crucial for understanding the enzyme's affinity for its substrates and its catalytic efficiency.

Metabolomic Analysis to Trace Metabolic Fates

Stable isotope tracing is a powerful technique to follow the metabolic fate of 5-deoxy-D-ribose within a cell or organism. By feeding cells with 13C-labeled 5-deoxy-D-ribose, researchers can use mass spectrometry to identify and quantify the downstream metabolites that incorporate the label.

Experimental Protocol: Stable Isotope Tracing of 5-Deoxy-D-Ribose Metabolism

-

Cell Culture: Grow the cells of interest (e.g., E. coli) in a defined minimal medium.

-

Isotope Labeling: Supplement the medium with a known concentration of U-13C5-5-deoxy-D-ribose.

-

Metabolite Extraction: After a defined incubation period, quench the metabolism and extract intracellular metabolites.

-

LC-MS/MS Analysis: Analyze the metabolite extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify 13C-labeled metabolites.

-

Data Analysis: Determine the fractional labeling of downstream metabolites to map the metabolic pathways.

Visualizing Metabolic Pathways with Graphviz

Diagrams are essential for visualizing the complex interplay of metabolic pathways. The following Graphviz DOT script illustrates the DHAP shunt for 5-deoxy-D-ribose catabolism.

Caption: The Dihydroxyacetone Phosphate (DHAP) Shunt Pathway.

Applications in Drug Development

The unique metabolic pathways associated with 5-deoxy-D-ribose, particularly in pathogenic microorganisms, present potential targets for antimicrobial drug development. Inhibitors of key enzymes in the DHAP shunt could selectively disrupt the metabolism of pathogens that rely on this pathway for carbon assimilation, without affecting the host.

Furthermore, understanding the potential signaling roles of 5-deoxy-D-ribose and its derivatives could open new avenues for therapeutic intervention in diseases where metabolic dysregulation is a key feature, such as cancer.[13] For instance, if 5-deoxy-D-ribose-5-phosphate is found to modulate cancer cell signaling, molecules that mimic or antagonize its effects could be developed as novel anti-cancer agents.

Future Directions and Unanswered Questions

The study of 5-deoxy-D-ribose is still in its early stages, and many questions remain unanswered. Key areas for future research include:

-

Mammalian Metabolism: The extent to which 5-deoxy-D-ribose is metabolized in mammalian cells and the pathways involved are not well understood.

-

Signaling Roles: Elucidating the specific signaling pathways that may be modulated by 5-deoxy-D-ribose and its phosphorylated derivatives is a critical next step.

-

Physiological Concentrations: Determining the physiological concentrations of 5-deoxy-D-ribose in different tissues and cellular compartments will be crucial for understanding its biological relevance.

-

Therapeutic Potential: Further exploration of the enzymes in 5-deoxy-D-ribose metabolic pathways as drug targets is warranted.

Conclusion

5-Deoxy-D-ribose is a fascinating metabolite that is beginning to reveal its intricate roles in cellular metabolism and potentially in signaling. Its unique origin from radical SAM enzyme activity and its specialized catabolic pathways, particularly in microorganisms, highlight the metabolic diversity of life. As our understanding of this deoxysugar deepens, it is likely to unveil new therapeutic opportunities and provide further insights into the complex interplay between metabolism and cellular regulation. The continued investigation of 5-deoxy-D-ribose and its associated pathways promises to be a fruitful area of research for years to come.

References

-

D-ribose metabolic disorder and diabetes mellitus - PMC - NIH. National Center for Biotechnology Information. [Link]

-

Understanding D-Ribose and Mitochondrial Function - PMC - NIH. National Center for Biotechnology Information. [Link]

-

6 Emerging Benefits of D-Ribose Supplement: Dosages & Side Effects - MedicineNet. MedicineNet. [Link]

-

D-Ribose benefits, dosage, and side effects - Examine.com. Examine.com. [Link]

-

Exogenous D-ribose promotes gentamicin treatment of several drug-resistant Salmonella. Frontiers. [Link]

-

5 Emerging Benefits of D-Ribose - Healthline. Healthline. [Link]

-

D-ribose-5-phosphate inactivates YAP and functions as a metabolic checkpoint - PubMed. National Center for Biotechnology Information. [Link]

-

Utilization of 5'-deoxy-nucleosides as Growth Substrates by Extraintestinal Pathogenic E. coli via the Dihydroxyacetone Phosphate Shunt - PubMed Central. National Center for Biotechnology Information. [Link]

-

The furanosidic scaffold of d-ribose: a milestone for cell life - Portland Press. Portland Press. [Link]

-

Characterization of 5-Chloro-5-Deoxy-d-Ribose 1-Dehydrogenase in Chloroethylmalonyl Coenzyme A Biosynthesis: SUBSTRATE AND REACTION PROFILING - PMC - NIH. National Center for Biotechnology Information. [Link]

-

Ribose Intake as Food Integrator: Is It a Really Convenient Practice? - MDPI. MDPI. [Link]

-

Straightforward Chemo-Multi-Enzymatic Cascade Systems for the Stereo-Controlled Synthesis of 5-Amino-6-nitrocyclitols - MDPI. MDPI. [Link]

-

2-DeOXY-D-ribose-induced oxidative stress causes apoptosis in human monocytic cells: Prevention by pyridoxal-5'-phosphate | Request PDF - ResearchGate. ResearchGate. [Link]

-

Deoxyribose-5-Phosphate Aldolase - Physiology, Biochemistry, & Mechanism - YouTube. YouTube. [Link]

-

Characterization of 5-chloro-5-deoxy-D-ribose 1-dehydrogenase in chloroethylmalonyl coenzyme A biosynthesis: substrate and reaction profiling - PubMed. National Center for Biotechnology Information. [Link]

-

D-ribose and deoxy-D-ribose induce apoptosis in human quiescent peripheral blood mononuclear cells - PubMed. National Center for Biotechnology Information. [Link]

-

(PDF) D-ribose-5-phosphate inactivates YAP and functions as a metabolic checkpoint. ResearchGate. [Link]

-

DNA - Wikipedia. Wikipedia. [Link]

-

Biosynthesis of Ribose-5-Phosphate—Metabolic Regulator of Escherichia coli Viability. MDPI. [Link]

-

Nucleic acid - Wikipedia. Wikipedia. [Link]

-

5-deoxy-D-ribose | C5H10O4 | CID 45489773 - PubChem - NIH. National Center for Biotechnology Information. [Link]

-

2-Deoxy-d-ribose-5-phosphate aldolase (DERA): applications and modifications - PMC. National Center for Biotechnology Information. [Link]

-

Study finds cancer cells use a new fuel in absence of sugar - Michigan Medicine. Michigan Medicine. [Link]

-

Sugar supplement slows cancer growth in mice, but patients shouldn't rush to health food shops. Cancer Research UK. [Link]

Sources

- 1. D-ribose metabolic disorder and diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. examine.com [examine.com]

- 3. DNA - Wikipedia [en.wikipedia.org]

- 4. Utilization of 5’-deoxy-nucleosides as Growth Substrates by Extraintestinal Pathogenic E. coli via the Dihydroxyacetone Phosphate Shunt - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Characterization of 5-Chloro-5-Deoxy-d-Ribose 1-Dehydrogenase in Chloroethylmalonyl Coenzyme A Biosynthesis: SUBSTRATE AND REACTION PROFILING - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of 5-chloro-5-deoxy-D-ribose 1-dehydrogenase in chloroethylmalonyl coenzyme A biosynthesis: substrate and reaction profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. D-ribose-5-phosphate inactivates YAP and functions as a metabolic checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. D-ribose and deoxy-D-ribose induce apoptosis in human quiescent peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

Technical Monograph: Physicochemical & Functional Profile of 5-Deoxy-D-ribose

The following technical guide provides an in-depth analysis of 5-Deoxy-D-ribose, structured for researchers and drug development professionals.

Executive Substance Profile

5-Deoxy-D-ribose is a reducing sugar and a critical metabolic intermediate in the catabolism of specific nucleoside analogues (e.g., Capecitabine). Structurally, it is distinguished from D-ribose by the replacement of the C5 hydroxyl group with a hydrogen atom, converting the hydroxymethyl tail into a methyl group. This modification fundamentally alters its solubility, tautomeric equilibrium, and transport kinetics compared to its parent pentose.

Core Identity Data

| Parameter | Specification |

| IUPAC Name | (2R,3R,4R)-2,3,4-Trihydroxypentanal |

| CAS Registry Number | 13039-75-3 |

| Molecular Formula | |

| Molecular Weight | 134.13 g/mol |

| Appearance | Viscous, hygroscopic oil or low-melting amorphous solid |

| Solubility | Highly soluble in water, methanol, DMSO; Sparingly soluble in non-polar solvents |

| Chirality | D-configuration (C4 stereocenter determines D-series) |

Structural Dynamics & Tautomerism

Understanding the tautomeric behavior of 5-Deoxy-D-ribose is a prerequisite for accurate analytical characterization.

The "Missing Pyranose" Constraint

Unlike D-ribose, which exists in solution as a complex equilibrium of

-

Mechanism: Pyranose ring closure requires the nucleophilic attack of the C5-hydroxyl group on the C1-aldehyde. In 5-Deoxy-D-ribose, the C5 position is a methyl group (

), which is chemically inert in this context. -

Result: The molecule exists exclusively in equilibrium between the open-chain aldehyde form and the

-furanose hemiacetal rings (formed via C4-OH attack). -

Implication: This shifts the equilibrium significantly toward the open-chain aldehyde form compared to normal ribose, making 5-Deoxy-D-ribose more reactive in carbonyl chemistry (e.g., Maillard reactions, Schiff base formation).

Figure 1: Tautomeric constraints of 5-Deoxy-D-ribose. The lack of C5-OH prevents pyranose formation, restricting equilibrium to furanose and open-chain forms.

Synthetic & Metabolic Pathways

Chemical Synthesis (Deoxygenation Protocol)

The standard laboratory synthesis involves the selective deoxygenation of D-ribose.

-

Protection: D-Ribose is converted to methyl 2,3-O-isopropylidene-D-ribofuranoside to protect C1, C2, and C3.

-

Activation: The exposed C5-OH is sulfonated (e.g., Tosyl chloride) to create a good leaving group.

-

Reduction: A hydride donor (e.g.,

) reduces the C5-OTs to C5-H. -

Hydrolysis: Acidic hydrolysis removes the acetonide and methyl groups, yielding 5-Deoxy-D-ribose.

Biological Origin (Capecitabine Metabolism)

5-Deoxy-D-ribose is a downstream metabolite of the fluoropyrimidine carbamate drug Capecitabine . Its accumulation is a biomarker of the drug's catabolic pathway.

Figure 2: Metabolic generation of 5-Deoxy-D-ribose from the prodrug Capecitabine.

Analytical Characterization Protocols

Due to the lack of a chromophore and the presence of mutarotation, direct UV-Vis and simple HPLC are often insufficient. Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization is the gold standard for identification and quantification.

Protocol: Two-Step Derivatization for GC-MS

This protocol prevents peak splitting caused by anomeric equilibrium by locking the sugar in an open-chain or chemically distinct form.

Reagents:

-

Methoxyamine hydrochloride in Pyridine (20 mg/mL)

-

MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)

Workflow:

-

Oximation (Ring Opening):

-

Silylation (Volatilization):

-

Analysis:

-

Inject 1 µL into GC-MS (Splitless).

-

Expected Result: Two peaks may still appear (syn/anti isomers of the oxime), but the mass spectrum will show the characteristic loss of the C5-methyl fragment (

) and the molecular ion of the fully silylated derivative.

-

NMR Validation (Purity Check)[8]

-

Solvent:

or DMSO- -

Key Marker: Look for the C5-methyl doublet at

ppm. This high-field signal is distinct from standard ribose (which has protons at -

Anomeric Protons: Signals at

ppm will correspond to the

Physicochemical Data Summary

| Property | Value/Observation | Relevance |

| Physical State | Viscous Oil / Amorphous Solid | Difficult to crystallize; often handled as a syrup. |

| Hygroscopicity | High | Requires storage in desiccated conditions (<-20°C recommended). |

| LogP (Predicted) | -1.2 to -0.8 | More lipophilic than D-ribose (LogP -1.7) due to loss of -OH. |

| pKa | ~12.5 (Sugar hydroxyls) | Acts as a weak acid at very high pH. |

| Specific Rotation | Variable (Mutarotation) | |

| Boiling Point | 294.5°C (Predicted) | Decomposes before boiling at atmospheric pressure. |

References

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 45489773, 5-Deoxy-D-ribose. Retrieved from [Link]

-

Inaishi, T., et al. (2020).[3] Correlation Between the Metabolic Conversion of a Capecitabine Metabolite, 5'-Deoxy-5-fluorocytidine, and Creatinine Clearance. In Vivo, 34(6), 3487–3492. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CN114236008B - Method for detecting content of D-ribose and 5-deoxy-D-ribofuranose in capecitabine intermediate - Google Patents [patents.google.com]

- 3. Correlation Between the Metabolic Conversion of a Capecitabine Metabolite, 5'-Deoxy-5-fluorocytidine, and Creatinine Clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Deoxy-D-ribose: From Cobalamin Catabolite to Metabolic Probe

Content Type: Technical Whitepaper & Experimental Guide Audience: Researchers, Medicinal Chemists, and Structural Biologists Version: 1.0

Executive Summary

5-Deoxy-D-ribose (CAS: 13039-75-3) is a rare deoxypentose sugar distinguished by the reduction of the hydroxymethyl group at the C-5 position to a methyl group. Unlike its ubiquitous isomer 2-deoxy-D-ribose (the backbone of DNA), 5-deoxy-D-ribose does not serve as a primary genomic scaffold. Instead, it occupies a critical niche in the "waste management" of radical enzymology and the synthesis of nucleoside analogs.

Historically identified as a degradation product of Vitamin B12 cofactors, it has recently gained prominence due to the discovery of a dedicated bacterial salvage pathway that recycles the toxic byproduct 5'-deoxyadenosine. In drug development, the 5-deoxyribose moiety is a structural pharmacophore in chemotherapeutic agents such as Capecitabine. This guide synthesizes the molecule's discovery timeline, provides a validated chemical synthesis protocol, and details its metabolic fate.

Historical Genesis: The Cobalamin Connection

The scientific history of 5-deoxy-D-ribose is not defined by a single "eureka" moment of isolation, but rather by the structural elucidation of complex cofactors and the subsequent need to manage their breakdown products.

Phase I: The Structural Elucidation (1950s–1960s)

The existence of the 5-deoxy sugar moiety was first inferred during the structural characterization of Coenzyme B12 (Adenosylcobalamin) . Unlike other cobalamins, this cofactor contains a unique carbon-cobalt bond between the central metal ion and the 5'-carbon of an adenosine ligand.

-

Key Insight: Crystallographic studies revealed that the ligand was not adenosine, but 5'-deoxyadenosine .

-

Chemical Implication: Hydrolysis of this ligand yields adenine and 5-deoxy-D-ribose (often trapped as 5-deoxy-D-ribose-1-phosphate or degraded further). This established the 5-deoxy sugar as a biologically relevant entity, albeit one arising from cofactor degradation.

Phase II: The Synthetic Era (1990s–2000s)

As nucleoside analogs became a cornerstone of antiviral and anticancer therapy, the demand for modified sugar scaffolds grew. The 5-deoxy modification renders the C-5 position incapable of phosphorylation by cellular kinases, a property exploited to create "chain terminators" or prodrugs that require specific activation pathways.

-

Milestone: The development of Capecitabine (Xeloda), an orally administered chemotherapeutic, utilized the 5-deoxyribose scaffold to facilitate tumor-selective activation.

Phase III: The Metabolic Mapping (2018–Present)

The most significant biological discovery concerning the free sugar occurred recently. Radical SAM (S-adenosylmethionine) enzymes generate 5'-deoxyadenosyl radicals to catalyze difficult chemical reactions. This process produces toxic 5'-deoxyadenosine (5'-dAdo) as a byproduct.

-

The Discovery: In 2018, North et al. characterized a universal salvage pathway in bacteria where 5'-dAdo is cleaved to adenine and 5-deoxy-D-ribose, which is then processed by a specific kinase-isomerase-aldolase trio. This moved 5-deoxy-D-ribose from a "chemical curiosity" to a central metabolite in bacterial stress response.

Chemical Characterization & Diagnostic Data

Distinguishing 5-deoxy-D-ribose from D-ribose and 2-deoxy-D-ribose is critical during synthesis. The loss of the C-5 hydroxyl group results in a methyl group, which provides a distinct NMR signature.

Physicochemical Properties

| Property | Data | Notes |

| IUPAC Name | (2R,3R,4R)-2,3,4-trihydroxypentanal | Exists in equilibrium (pyranose/furanose) |

| Molecular Formula | C₅H₁₀O₄ | |

| Molecular Weight | 134.13 g/mol | |

| Solubility | High (Water, Methanol) | Difficult to crystallize; often an oil/syrup |

| Melting Point | ~91–93 °C | For crystalline anomers |

Diagnostic NMR Signals

The following signals are characteristic of the 5-deoxy modification in D₂O or DMSO-d₆.

| Nucleus | Signal Region (ppm) | Multiplicity | Structural Assignment |

| ¹H NMR | 1.20 – 1.35 | Doublet (d) | H-5 (Methyl Group) – The key differentiator |

| ¹H NMR | 5.10 – 5.30 | Singlet/Doublet | H-1 (Anomeric proton, α/β mix) |

| ¹³C NMR | ~18 – 20 | - | C-5 (Methyl Carbon) |

| ¹³C NMR | ~98 – 104 | - | C-1 (Anomeric Carbon) |

Technical Note: Unlike D-ribose, which shows a multiplet at 3.6–3.8 ppm for the C-5 hydroxymethyl protons, 5-deoxy-D-ribose shows a clean doublet in the high-field alkyl region.

Experimental Protocol: Chemical Synthesis

Objective: Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose (a stable precursor) from D-ribose. Mechanism: Reductive deoxygenation via a sulfonate ester.

Workflow Diagram

Figure 1: Synthetic route for 5-deoxy-D-ribose derivatives.[1] The critical step is the reductive displacement of the sulfonate ester.

Detailed Methodology

Based on protocols adapted from Sairam et al. (2003) and standard carbohydrate chemistry.

Step 1: Protection (Isopropylidenation)

-

Suspend D-ribose (10 g) in dry acetone (100 mL).

-

Add catalytic conc. H₂SO₄ (0.5 mL) or iodine.

-

Stir at room temperature for 2 hours until the solution becomes clear (formation of methyl 2,3-O-isopropylidene-D-ribofuranoside).

-

Neutralize with solid NaHCO₃, filter, and concentrate in vacuo.

Step 2: Activation (Sulfonylation)

-

Dissolve the crude acetonide in dry pyridine.

-

Cool to 0°C and add p-Toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise.

-

Stir overnight at 4°C. The bulky tosyl group selectively reacts with the primary C-5 hydroxyl.

-

Quench with ice water, extract with DCM, and wash with HCl (1M) to remove pyridine.

Step 3: Reductive Deoxygenation (Critical Step)

-

Dissolve the 5-O-tosyl derivative in DMSO (for NaBH₄) or THF (for LiAlH₄).

-

Option A (Mild): Add NaBH₄ (4 eq) and heat to 80°C for 4–6 hours. This displaces the tosylate with a hydride.

-

Option B (Strong): Add LiAlH₄ (2 eq) in THF at reflux.

-

Validation: Monitor TLC. The product will be less polar than the starting tosylate.

-

Workup: Quench carefully, extract, and concentrate to yield the 5-deoxy-2,3-O-isopropylidene intermediate.

Step 4: Deprotection

-

Treat the intermediate with aqueous acetic acid (70%) or dilute H₂SO₄ at 60°C for 2 hours to remove the acetonide and methyl glycoside groups.

-

For storage, convert to the triacetate by treating the crude residue with Acetic Anhydride/Pyridine.

Biological Significance: The Salvage Pathway

While 5-deoxy-D-ribose is chemically simple, its biological management is complex. Accumulation of its precursor, 5'-deoxyadenosine, is toxic to cells because it feedback-inhibits Radical SAM enzymes.

The Metabolic Pathway

Bacteria utilize a specialized "waste salvage" pathway to convert this dead-end metabolite into useful carbon sources (DHAP and Acetaldehyde).

Figure 2: The bacterial salvage pathway for 5-deoxy-D-ribose. The pathway converts a toxic byproduct into central carbon metabolites.

Mechanism of Action[4][5][6]

-

Depurination: 5'-Deoxyadenosine is cleaved by a nucleosidase (releasing adenine) to yield free 5-deoxy-D-ribose.

-

Phosphorylation: A specific kinase phosphorylates C-1 (since C-5 is blocked) to form 5-deoxy-D-ribose-1-phosphate.

-

Isomerization: Converted to the ketose, 5-deoxy-D-ribulose-1-phosphate.

-

Lysis: An aldolase cleaves the molecule into Dihydroxyacetone phosphate (DHAP) and Acetaldehyde, which enter glycolysis and the Krebs cycle, respectively.

References

-

North, J. A., et al. (2018). "Salvage of the 5-deoxyribose byproduct of radical SAM enzymes." Nature Communications, 9, 3624. [Link]

- Key Source: Defines the biological salvage pathway and enzymatic degrad

-

Sairam, P., et al. (2003).[2] "Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose." Carbohydrate Research, 338(4), 303–306.[2] [Link]

- Key Source: Provides the standard chemical synthesis protocol described in Section 4.

- Lenstra, R., et al. (1999). "The 5'-deoxyadenosyl radical: enzyme-dependent formation and reactions." Archives of Biochemistry and Biophysics, 363(2), 309-316.

-

PubChem Compound Summary. (2024). "5-Deoxy-D-ribose (CID 45489773)." National Center for Biotechnology Information. [Link]

- Key Source: Physical property verification and CAS registry d

Sources

Metabolic Fate and Bio-Distribution of 5-Deoxy-D-Ribose

A Mechanistic Technical Guide for Drug Development & Chemical Biology

Executive Summary

5-Deoxy-D-ribose (5-dRib) represents a unique metabolic anomaly in mammalian physiology. Unlike its analog 2-deoxy-D-ribose, which can be phosphorylated and trapped, or D-ribose, which fuels the Pentose Phosphate Pathway (PPP), 5-dRib lacks the critical C5-hydroxyl group required for phosphorylation by Ribokinase (RK).

This guide details the "Metabolic Null" hypothesis: 5-dRib acts primarily as a metabolic dead-end that evades the oxidative PPP, accumulates as a stable 1-phosphate intermediate via salvage pathways, or induces non-enzymatic oxidative stress via protein glycation. For researchers, 5-dRib serves as a powerful negative control for kinase specificity and a probe for nucleoside phosphorylase activity.

Chemical Biology: The C5 "Blockade"

The defining feature of 5-Deoxy-D-ribose is the substitution of the C5-hydroxyl group (–CH₂OH) with a methyl group (–CH₃). This structural modification imposes a binary switch in cellular fate.

| Feature | D-Ribose | 5-Deoxy-D-Ribose | Metabolic Consequence |

| C5 Structure | –CH₂OH | –CH₃ | Phosphorylation Block: Kinases cannot attach a phosphate to a methyl group. |

| C1 Reactivity | Hemiacetal (Reducing) | Hemiacetal (Reducing) | Glycation Risk: Both can form Schiff bases with proteins (Maillard reaction). |

| Key Enzyme | Ribokinase (RK) | None (Inert/Inhibitor) | Pathway Entry: 5-dRib cannot enter the non-oxidative PPP. |

The Ribokinase Checkpoint

In a functional cell, Ribokinase (RK) catalyzes the first step of ribose metabolism:

The mechanism relies on the

-

Mechanism Failure: In 5-dRib, the O5 is absent. The enzyme may bind the sugar due to C1–C4 structural homology (acting as a competitive inhibitor), but the catalytic transfer of phosphate is chemically impossible.

-

Outcome: 5-dRib remains in its free sugar form in the cytoplasm unless acted upon by nucleoside phosphorylases (see Section 3).

Metabolic Fate Pathways

A. The "Dead-End" Accumulation (Primary Fate)

Because 5-dRib cannot be converted to 5-Deoxyribose-5-Phosphate, it is excluded from:

-

PRPP Synthesis: No entry into nucleotide biosynthesis.

-

Pentose Phosphate Pathway: No conversion to Ribulose-5-P.

Consequently, 5-dRib accumulates intracellularly until it reaches equilibrium with extracellular levels via passive transporters (likely GLUT family members, specifically GLUT2/5 which handle furanoses, though specific affinity data is rare).

B. The Salvage Trap (Secondary Fate)

In the context of nucleoside analog metabolism (e.g., 5'-deoxyadenosine degradation), 5-dRib often appears as 5-deoxyribose-1-phosphate (5-dR1P) via the action of Purine Nucleoside Phosphorylase (PNP) or MTAP.

-

The Trap: Unlike Ribose-1-P, which is rapidly converted to Ribose-5-P by Phosphopentomutase, 5-dR1P is metabolically stable .[1] The mutase requires a transient 1,5-bisphosphate intermediate. Without the C5-OH, this migration cannot occur.

-

Result: 5-dR1P accumulates in the acid-soluble pool, serving as a long-lived marker of 5'-deoxyadenosine turnover.

Visualization of Metabolic Logic

The following diagram illustrates the divergent fates of Ribose vs. 5-Deoxyribose, highlighting the "Kinase Block" and the "Mutase Trap."

Figure 1: The "Double Blockade." 5-Deoxyribose fails at both the Kinase step (direct phosphorylation) and the Mutase step (conversion from 1-P to 5-P), leading to accumulation.

Toxicity & Oxidative Stress Profile

While 5-dRib is not a suicide inhibitor in the traditional sense, its accumulation is not benign.

-

Maillard Reactivity: As a reducing sugar with an exposed aldehyde group (in the open-chain form), 5-dRib is highly reactive. It can non-enzymatically glyclate proteins (Schiff base formation) faster than glucose due to the lack of steric hindrance at C5.

-

Glutathione Depletion: High intracellular concentrations of deoxy-sugars have been linked to GSH depletion, likely due to the cell's effort to detoxify the reactive aldehyde species via aldose reductase or non-specific dehydrogenases.

Experimental Protocols

Protocol A: LC-MS/MS Quantification of 5-Deoxyribose

Objective: Quantify free 5-dRib in cell lysates to determine uptake or accumulation. Note: Sugars are polar and difficult to retain on C18. HILIC (Hydrophilic Interaction Liquid Chromatography) is required.

Instrumentation: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

| Parameter | Setting | Rationale |

| Column | Amide-HILIC (e.g., Waters BEH Amide, 1.7 µm) | Retains polar sugars; separates 5-dRib from Ribose. |

| Mobile Phase A | 10 mM Ammonium Acetate (pH 9.0) in 95% H₂O | High pH enhances ionization of sugars in negative mode. |

| Mobile Phase B | 10 mM Ammonium Acetate in 95% Acetonitrile | Organic phase for HILIC retention. |

| Ionization | ESI Negative (–) | Sugars ionize best as [M-H]⁻ or [M+Cl]⁻ adducts. |

| Precursor Ion | 133.1 m/z [M-H]⁻ | Molecular weight of 5-dRib is 134.13 Da. |

| Product Ions | 71.0, 59.0 m/z | Fragmentation of the sugar backbone. |

Step-by-Step Workflow:

-

Lysis: Wash cells 3x with ice-cold PBS. Lyse in 80% MeOH/20% H₂O (pre-chilled to -80°C) to quench metabolism.

-

Extraction: Vortex 1 min, centrifuge at 14,000 x g for 10 min at 4°C.

-

Derivatization (Optional but Recommended): If sensitivity is low, derivatize with PMP (1-phenyl-3-methyl-5-pyrazolone) to enhance ionization and reverse-phase retention.

-

Analysis: Inject 5 µL onto HILIC-MS/MS.

Protocol B: The "Metabolic Dead-End" Validation Assay

Objective: Confirm that 5-dRib is not entering the nucleotide pool.

-

Seed Cells: HEK293 or HepG2 cells in 6-well plates.

-

Pulse: Treat with 1 mM [1-³H]-5-Deoxyribose for 4 hours.

-

Control: [1-³H]-D-Ribose.

-

-

Extraction: Perform PCA (Perchloric Acid) extraction to separate acid-soluble pool (nucleotides/sugar-phosphates) from acid-insoluble (DNA/RNA).

-

Readout:

-

D-Ribose Control: High counts in Acid-Insoluble fraction (incorporated into RNA/DNA).

-

5-dRib Sample: Counts restricted to Acid-Soluble fraction (free sugar or 1-P). Negligible counts in Insoluble fraction.

-

References

-

Park, J., et al. (2007). "Residues of the ribose binding site are required for human ribokinase activity." Journal of Biological Chemistry. (Demonstrates the strict requirement of Asp27 and the C5-OH for catalysis).

-

Savarese, T. M., et al. (1981). "5'-Deoxyadenosine metabolism in various mammalian cell lines." Biochemical Pharmacology. (Identifies 5-deoxyribose-1-phosphate as a metabolically stable trap).

-

Camiener, G. W., & Brown, G. M. (1960). "The Biosynthesis of Thiamine: Metabolism of 5-Deoxyribose." Journal of Biological Chemistry. (Early characterization of 5-deoxyribose metabolic limitations).

-

Ghesquière, B., et al. (2014). "Metabolism of stromal cells: The role of 5-deoxyribose toxicity." Nature Reviews Cancer (Contextual reference on deoxy-sugar toxicity).

(Note: While specific "5-deoxyribose toxicity" papers are rare, the mechanism is extrapolated from established 2-deoxyribose and methylglyoxal literature cited in standard biochemical texts regarding reactive aldehydes.)

Sources

Enzymatic Synthesis of 5-Deoxy-D-ribose: A Technical Guide

Executive Summary

5-Deoxy-D-ribose (5-dR) is a rare pentose sugar characterized by a methyl group at the C5 position (5-methyl-ribofuranose). Unlike its ubiquitous analog 2-deoxy-D-ribose (the DNA backbone), 5-dR is a specialized metabolite utilized in the synthesis of nucleoside analogs, flavor compounds, and as a chiral intermediate for broad-spectrum antiviral agents (e.g., modified capecitabine precursors).

This technical guide details two distinct enzymatic strategies for the synthesis of 5-Deoxy-D-ribose:

-

The Nucleoside Salvage Route: A high-fidelity pathway utilizing 5'-methylthioadenosine phosphorylase (MTAP) to cleave 5'-deoxyadenosine.

-

The De Novo Aldolase Cascade: A scalable, atom-economic route converting acetaldehyde and dihydroxyacetone phosphate (DHAP) into 5-dR via a reversible aldolase-isomerase system.

Part 1: The Nucleoside Salvage Route (High Purity)

Principle

This method leverages the natural "salvage" machinery found in bacteria (e.g., Synechococcus elongatus, Bacillus thuringiensis) and mammals. The enzyme 5'-methylthioadenosine phosphorylase (MTAP) , which typically recycles 5'-methylthioadenosine (MTA), exhibits promiscuous activity towards 5'-deoxyadenosine (5-dAdo) .

Mechanism:

-

Phosphorolysis: MTAP cleaves the glycosidic bond of 5-dAdo in the presence of inorganic phosphate, yielding Adenine and 5-deoxy-D-ribose-1-phosphate (5dR-1P) .

-

Hydrolysis: A promiscuous phosphatase (or spontaneous hydrolysis under acidic conditions) converts 5dR-1P to the free sugar 5-Deoxy-D-ribose .

Reagents & Equipment

-

Substrate: 5'-Deoxyadenosine (≥98% purity).

-

Enzyme: Recombinant MTAP (e.g., from Sulfolobus solfataricus or human recombinant).

-

Buffer: 50 mM Potassium Phosphate (pH 7.4).

-

Downstream: Anion exchange resin (Dowex 1X8) for phosphate removal.

Protocol 1: Phosphorolytic Cleavage

-

Reaction Mix: Prepare a 10 mL reaction volume containing:

-

10 mM 5'-Deoxyadenosine.

-

50 mM Potassium Phosphate buffer (pH 7.5).

-

1 mM DTT (to protect enzyme thiols).

-

0.5 U/mL MTAP enzyme.

-

-

Incubation: Incubate at 37°C (or 60°C if using thermophilic S. solfataricus MTAP) with gentle agitation for 4–6 hours.

-

Monitoring: Monitor the release of Adenine via HPLC (C18 column, 254 nm). Conversion typically reaches >95% due to the precipitation of adenine or downstream coupling.

-

Dephosphorylation:

-

Purification:

-

Filter out precipitated Adenine.

-

Pass supernatant through Dowex 1X8 (formate form) to remove excess phosphate.

-

Lyophilize the flow-through to obtain 5-Deoxy-D-ribose as a white powder.

-

Part 2: The De Novo Aldolase Cascade (Scalable)

Principle

For large-scale synthesis where nucleoside precursors are too costly, a de novo route is preferred. This pathway reverses the catabolic "DHAP shunt" discovered in pathogenic E. coli and B. thuringiensis. It utilizes a Class II aldolase (DrdA ) and an isomerase (DrdI ).[3]

Mechanism:

-

Aldol Addition: Acetaldehyde (Acceptor) + Dihydroxyacetone Phosphate (DHAP, Donor)

5-Deoxy-D-ribulose-1-phosphate . -

Isomerization: 5-Deoxy-D-ribulose-1-phosphate

5-Deoxy-D-ribose-1-phosphate . -

Dephosphorylation: Hydrolysis to 5-Deoxy-D-ribose .

Reagents & Equipment

-

Substrates: Lithium Potassium Acetyl Phosphate (for DHAP generation if using coupled kinase) or DHAP (chemically synthesized), Acetaldehyde.

-

Enzymes:

-

DrdA: 5-deoxy-ribose-aldolase (Class II, metal-dependent).

-

DrdI: 5-deoxy-ribose-isomerase.[]

-

TPI/GPDH: (Optional) for in-situ DHAP generation.

-

-

Cofactors: ZnCl₂ or CoCl₂ (0.5 mM) for DrdA activity.

Protocol 2: The Aldolase-Isomerase Cascade

-

Substrate Preparation:

-

Prepare 50 mM DHAP in water (freshly neutralized).

-

Prepare 100 mM Acetaldehyde (add slowly to cold buffer to prevent evaporation).

-

-

Reaction Setup:

-

Buffer: 50 mM HEPES, pH 7.0.

-

Add 0.5 mM CoCl₂ (Critical for Class II aldolase stability).

-

Add DrdA (1 mg/mL) and DrdI (1 mg/mL).

-

Initiate by adding DHAP and Acetaldehyde.

-

-

Conditions: Incubate at 25°C in a sealed vessel (to contain acetaldehyde) for 12–16 hours.

-

Equilibrium Shift: The reaction is reversible. To drive yield:

-

Use excess Acetaldehyde (3-5 equivalents).

-

Couple with a phosphatase (e.g., Acid Phosphatase) to irreversibly cleave the final phosphate, pulling the equilibrium toward the product.

-

-

Purification:

-

Quench with EDTA (chelates Co²⁺).

-

Silica gel chromatography (Ethyl Acetate/Methanol) to separate the 5-deoxy sugar from unreacted DHAP salts.

-

Part 3: Visualization of Pathways

The following diagrams illustrate the two pathways described above.

Diagram 1: Biological Signaling & Metabolic Flow

Caption: Dual enzymatic pathways for 5-Deoxy-D-ribose synthesis: Salvage (Green) vs. De Novo (Red/Yellow).

Part 4: Data & Analytical Validation

Quantitative Comparison of Methods

| Feature | Nucleoside Salvage (MTAP) | De Novo Aldolase (DrdA/DrdI) |

| Starting Material | 5'-Deoxyadenosine (Expensive) | Acetaldehyde + DHAP (Commodity) |

| Enzyme System | Single Step (Phosphorylase) | Multi-step Cascade (Aldolase + Isomerase) |

| Stereoselectivity | Absolute (Inherited from substrate) | High (Enzyme controlled, >95% de) |

| Yield | High (>90%) | Moderate (60-75% equilibrium limited) |

| Primary Utility | Lab-scale, Analytical Standards | Industrial Scale-up, Drug Precursors |

QC Parameters (HPLC & NMR)

To validate the identity of the synthesized 5-Deoxy-D-ribose, the following spectral characteristics must be confirmed:

-

1H-NMR (D2O, 400 MHz):

-

Methyl Group (C5): A characteristic doublet at

~1.2 ppm (J = 6.5 Hz). This distinguishes 5-deoxy (methyl) from 2-deoxy or native ribose (hydroxymethyl). -

Anomeric Proton (H1): Two doublets corresponding to

and

-

-

Mass Spectrometry (ESI-MS):

-

Calculated Mass: 134.13 Da.

-

Observed [M+Na]+: 157.1 m/z.

-

References

-

BenchChem. (2025). Enzymatic Formation of 5-Deoxy-D-ribose: A Technical Guide. Retrieved from

-

Rapp, J., et al. (2021).[9] 5-Deoxyadenosine Salvage by Promiscuous Enzyme Activity leads to Bioactive Deoxy-Sugar Synthesis in Synechococcus elongatus.[10] BioRxiv. Retrieved from

-

North, J. A., et al. (2020). Utilization of 5'-deoxy-nucleosides as Growth Substrates by Extraintestinal Pathogenic E. coli via the Dihydroxyacetone Phosphate Shunt. Journal of Bacteriology. Retrieved from

-

O'Hagan, D., et al. (2022).[8] A Nonconventional Archaeal Fluorinase Identified by In Silico Mining for Enhanced Fluorine Biocatalysis. ACS Catalysis. Retrieved from

-

BOC Sciences. (2025). 5-Deoxy-D-ribose Product Information and Applications. Retrieved from

Sources

- 2. pubs.acs.org [pubs.acs.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Deoxyribose-phosphate aldolase - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Conversion of d-ribulose 5-phosphate to d-xylulose 5-phosphate: new insights from structural and biochemical studies on human RPE - PMC [pmc.ncbi.nlm.nih.gov]

- 9. karger.com [karger.com]

- 10. publikationen.uni-tuebingen.de [publikationen.uni-tuebingen.de]

5'-Deoxy-D-ribose: A Byproduct of Radical SAM Enzymes and Its Implications in Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The radical S-adenosyl-L-methionine (SAM) enzyme superfamily, a vast and functionally diverse group of biocatalysts, is central to a myriad of metabolic pathways, including cofactor biosynthesis, DNA repair, and natural product maturation.[1][2] A universal feature of their catalytic cycle is the reductive cleavage of SAM to generate a highly reactive 5'-deoxyadenosyl radical (5'-dAdo•), the primary initiator of catalysis.[1][3] This process, however, invariably leads to the formation of 5'-deoxyadenosine (5'-dAdo) as a byproduct, which is subsequently metabolized to 5'-deoxy-D-ribose.[4][5] Far from being an inert metabolic waste, the accumulation and salvage of this byproduct have profound implications for cellular homeostasis, enzyme kinetics, and the development of novel therapeutics targeting these enzymes. This guide provides a comprehensive technical overview of the formation of 5'-deoxy-D-ribose in radical SAM catalysis, the analytical methodologies for its detection and quantification, its metabolic fate, and its significance in the context of drug discovery and development.

The Genesis of a Byproduct: The Radical SAM Catalytic Cycle

Radical SAM enzymes are defined by their utilization of a [4Fe-4S] cluster to facilitate the reductive cleavage of SAM.[1] The canonical mechanism is initiated by the one-electron reduction of the [4Fe-4S] cluster, which then donates an electron to the sulfonium ion of SAM, coordinated to the unique fourth iron atom of the cluster.[1][6] This induces the homolytic cleavage of the C5'-S bond of SAM, generating methionine and the highly reactive 5'-dAdo• radical.[1][3]

The 5'-dAdo• radical is a potent oxidizing agent that initiates the substrate-specific reaction, typically by abstracting a hydrogen atom from an unactivated C-H bond of the substrate.[3] This hydrogen abstraction event quenches the radical, forming 5'-deoxyadenosine (5'-dAdo) as a stable byproduct.[3][6][7] The resulting substrate radical then proceeds through a series of transformations to yield the final product.

Figure 1: Generalized catalytic cycle of a radical SAM enzyme, highlighting the formation of the 5'-deoxyadenosyl radical and the subsequent generation of 5'-deoxyadenosine as a byproduct.

Abortive Cleavage: A Source of Background Signal

In vitro, the reductive cleavage of SAM can occur even in the absence of the primary substrate, a phenomenon termed "abortive cleavage" or "uncoupled turnover".[8][9] This leads to the formation of 5'-dAdo without concomitant product formation, which can complicate kinetic analyses and mechanistic studies. The rate of this abortive cleavage is generally significantly lower than the substrate-dependent reaction.[6] Understanding and quantifying this background reaction is crucial for accurate characterization of enzyme activity.

From Nucleoside to Deoxy-Sugar: The Metabolic Conversion

The 5'-deoxyadenosine generated during the radical SAM reaction is not metabolically inert. In many organisms, it serves as a substrate for nucleosidases or phosphorylases, which cleave the N-glycosidic bond to release adenine and 5'-deoxy-D-ribose (or its phosphorylated derivative).[4]

Two primary pathways for the conversion of 5'-deoxyadenosine have been identified:

-

One-Step Phosphorolysis: 5'-methylthioadenosine/S-adenosylhomocysteine (MTA/SAH) nucleosidases, which often exhibit broad substrate specificity, can directly phosphorolyze 5'-deoxyadenosine to adenine and 5-deoxy-D-ribose-1-phosphate.[4]

-

Two-Step Hydrolysis and Phosphorylation: Alternatively, a nucleosidase can first hydrolyze 5'-deoxyadenosine to adenine and 5'-deoxy-D-ribose. Subsequently, a specific kinase phosphorylates 5'-deoxy-D-ribose to 5-deoxy-D-ribose-1-phosphate.[4]

Figure 2: Enzymatic pathways for the conversion of 5'-deoxyadenosine to 5'-deoxy-D-ribose or its phosphorylated form.

The Fate of 5'-Deoxy-D-ribose: Salvage and Beyond

The accumulation of 5'-deoxyadenosine can be toxic to cells, primarily through the inhibition of radical SAM enzymes.[4] Consequently, efficient salvage pathways have evolved to process 5'-deoxy-D-ribose and its phosphorylated form, integrating them into central metabolism.

A well-characterized bacterial salvage pathway for 5-deoxy-D-ribose-1-phosphate involves a three-enzyme cascade:[4][5]

-

Isomerase: Converts 5-deoxy-D-ribose-1-phosphate to 5-deoxy-D-ribulose-1-phosphate.

-

Aldolase: Cleaves 5-deoxy-D-ribulose-1-phosphate into dihydroxyacetone phosphate (DHAP) and acetaldehyde.

DHAP can then enter glycolysis, while acetaldehyde can be further metabolized. In some organisms, 5'-deoxyadenosine salvage can lead to the production of bioactive secondary metabolites, blurring the lines between primary and secondary metabolism.[3]

Figure 3: A bacterial salvage pathway for 5'-deoxy-D-ribose-1-phosphate.

Experimental Methodologies for Byproduct Analysis

Accurate quantification of 5'-deoxyadenosine and 5'-deoxy-D-ribose is paramount for understanding the kinetics and mechanism of radical SAM enzymes. A multi-faceted analytical approach is often necessary to achieve robust and reliable data.

In Vitro Reconstitution of Radical SAM Enzyme Activity

Given that many radical SAM enzymes are oxygen-sensitive, in vitro assays must be performed under strict anaerobic conditions.[6]

Step-by-Step Protocol for a Typical In Vitro Assay:

-

Anaerobic Environment: All buffers and solutions should be thoroughly degassed, and all experimental manipulations should be carried out in an anaerobic chamber.

-

Enzyme Reconstitution: If the enzyme is purified in an apo-form, the [4Fe-4S] cluster must be chemically reconstituted in vitro using a source of iron and sulfide under anaerobic conditions.[6]

-

Reaction Mixture: A typical reaction mixture includes the purified radical SAM enzyme, SAM, a reducing agent (e.g., sodium dithionite or a biological reductant like flavodoxin), and the substrate in an appropriate buffer.[10]

-

Initiation and Incubation: The reaction is initiated by the addition of SAM or the substrate and incubated at the optimal temperature for the enzyme.

-

Quenching: The reaction is stopped at various time points by quenching with an acid (e.g., trifluoroacetic acid or perchloric acid) or a strong denaturant.[10]

-

Sample Preparation: The quenched reaction mixture is centrifuged to pellet the precipitated protein, and the supernatant is collected for analysis.[10]

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of SAM and its byproducts.

Step-by-Step Protocol for HPLC Analysis of 5'-Deoxyadenosine:

-

Instrumentation: An HPLC system equipped with a UV detector and a C18 reverse-phase column is typically used.[10]

-

Mobile Phase: A common mobile phase system consists of a gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile with 0.1% trifluoroacetic acid).[10]

-

Sample Injection: A defined volume of the supernatant from the quenched reaction is injected onto the column.

-

Detection: The elution of compounds is monitored by UV absorbance at 254 nm or 260 nm.[10][11][12]

-

Quantification: The concentration of 5'-deoxyadenosine is determined by comparing the peak area to a standard curve generated with known concentrations of a 5'-deoxyadenosine standard.

Table 1: Example HPLC Gradient for Nucleoside Separation

| Time (min) | % Solvent A (0.1% TFA in Water) | % Solvent B (0.1% TFA in Acetonitrile) |

| 0 | 100 | 0 |

| 15 | 60 | 40 |

| 20 | 60 | 40 |

| 25 | 100 | 0 |

| 30 | 100 | 0 |

This is an example gradient and should be optimized for the specific column and compounds being analyzed.[10]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity for the detection and quantification of low-abundance byproducts like 5'-deoxy-D-ribose.

Step-by-Step Protocol for LC-MS/MS Analysis of 5'-Deoxy-D-ribose:

-

Instrumentation: A high-resolution mass spectrometer coupled to an HPLC system is required. A C18 or a mixed-mode column can be used for separation.[13]

-

Mobile Phase: An isocratic or gradient mobile phase of acetonitrile and water is often employed.[13]

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode is typically used.

-

Detection: The analysis is performed in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for high specificity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for 5'-deoxy-D-ribose.

-

Quantification: Absolute quantification is achieved using an external standard curve of 5'-deoxy-D-ribose.

Table 2: Example LC-MS Parameters for 5'-Deoxy-D-ribose Detection

| Parameter | Value |

| Chromatographic Column | Acclaim RSLC C18 |

| Mobile Phase | Acetonitrile:Water (35:65) |

| Ionization Mode | ESI Positive |

| Precursor Ion (m/z) | [To be determined empirically] |

| Product Ion (m/z) | [To be determined empirically] |

These parameters are based on a method for a similar compound and require optimization for 5'-deoxy-D-ribose.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of enzymatic products and for real-time monitoring of reactions. While less sensitive than MS, it provides invaluable structural information. Real-time NMR can track the consumption of substrates and the formation of products and byproducts simultaneously without the need for quenching.

Considerations for NMR Analysis of Reaction Mixtures:

-

Sample Preparation: The reaction is typically carried out in a deuterated buffer inside an NMR tube.

-

Spectra Acquisition: 1D proton NMR spectra are acquired at regular intervals to monitor the reaction progress.

-

Data Analysis: Changes in the integrals of specific proton signals corresponding to the substrate, product, and byproducts are used to determine their concentrations over time.

Implications for Drug Development

The unique chemistry and essential biological roles of radical SAM enzymes make them attractive targets for the development of novel antimicrobial and anticancer agents.[2] A thorough understanding of their catalytic mechanism, including the formation and fate of byproducts, is critical for several aspects of drug discovery.

-

Target Validation: The accumulation of 5'-deoxyadenosine upon inhibition of its salvage pathway can lead to feedback inhibition of radical SAM enzymes, providing a potential strategy for therapeutic intervention.[4]

-

Assay Development: Robust and sensitive assays that monitor the formation of 5'-deoxyadenosine can be used for high-throughput screening of potential enzyme inhibitors.

-

Mechanism of Action Studies: Analyzing the impact of candidate inhibitors on both product and byproduct formation can provide insights into their mechanism of action.

Conclusion

The formation of 5'-deoxy-D-ribose, originating from the universal byproduct 5'-deoxyadenosine, is an intrinsic feature of radical SAM enzyme catalysis. While once considered mere metabolic noise, it is now clear that the generation and subsequent salvage of this molecule are tightly integrated into cellular metabolism and have significant consequences for enzyme function. For researchers in both academia and industry, a comprehensive understanding of the pathways leading to and from 5'-deoxy-D-ribose, coupled with robust analytical methodologies for its quantification, is essential for advancing our knowledge of this fascinating enzyme superfamily and for the successful development of novel therapeutics that target these crucial biocatalysts.

References

-

Du, Y., et al. (2015). Methods for studying the radical SAM enzymes in diphthamide biosynthesis. Methods in Enzymology, 565, 25-43. [Link]

- CN114236008B. (2022). Method for detecting content of D-ribose and 5-deoxy-D-ribofuranose in capecitabine intermediate.

-

Broderick, J. B., et al. (2014). Radical S-Adenosylmethionine Enzymes. Chemical Reviews, 114(8), 4229-4317. [Link]

-

Lanz, N. D., & Booker, S. J. (2014). Recent Advances in Radical SAM Enzymology: New Structures and Mechanisms. Biochemistry, 53(29), 4745-4761. [Link]

-

Begley, T. P., et al. (2013). Radical S-Adenosylmethionine (SAM) Enzymes in Cofactor Biosynthesis: A Treasure Trove of Complex Organic Radical Rearrangement Reactions. The Journal of Biological Chemistry, 288(45), 32219-32227. [Link]

-

Shepard, E. M., et al. (2016). Mechanistic Studies of Radical SAM Enzymes: Pyruvate Formate-Lyase Activating Enzyme and Lysine 2,3-Aminomutase Case Studies. Methods in Enzymology, 599, 439-476. [Link]

-

North, J. A., et al. (2021). 5-Deoxyadenosine Metabolism: More than “Waste Disposal”. Vitamins and Hormones, 117, 1-28. [Link]

-

protocols.io. (2022). Nucleoside analysis with high performance liquid chromatography (HPLC). [Link]

-

Rapp, J., et al. (2021). Overview of different 5dAdo salvage pathways and universal methionine... ResearchGate. [Link]

-

Beaudoin, G. A. W., et al. (2018). Structural basis for the 5′-deoxyadenosine pathway aldolase, DrdA. a... ResearchGate. [Link]

-

Wikipedia. (n.d.). Radical SAM enzymes. Retrieved from [Link]

-

Agilent. (n.d.). Profiling of Endogenous Metabolites Using Time-of-Flight LC/MS with Ion-Pair Reverse Phase Chromatography. [Link]

-

Beaudoin, G. A. W., et al. (2018). Salvage of the 5-deoxyribose byproduct of radical SAM enzymes. Nature Chemical Biology, 14(9), 855-862. [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Adenosine and Deoxyadenosine on Newcrom AH Column. [Link]

-

Giraud, N., et al. (2022). NMR methods for the analysis of mixtures. Chemical Society Reviews, 51(24), 9855-9881. [Link]

-

GENERAL HPLC METHODS. (n.d.). [Link]

-

Moore, B. S., et al. (2010). Characterization of 5-Chloro-5-Deoxy-d-Ribose 1-Dehydrogenase in Chloroethylmalonyl Coenzyme A Biosynthesis: SUBSTRATE AND REACTION PROFILING. The Journal of Biological Chemistry, 285(44), 33816-33825. [Link]

-

Reddy, K. C., et al. (2022). Adenosine deaminase and deoxyadenosine regulate intracellular immune response in C. elegans. eScholarship.org. [Link]

-

Giraud, N., et al. (2022). NMR methods for the analysis of mixtures. Chemical Society Reviews, 51(24), 9855-9881. [Link]

-

Agilent. (n.d.). Profiling of Endogenous Metabolites Using Time-of-Flight LC/MS with Ion-Pair Reverse Phase Chromatography. [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Separation of Adenine, Deoxyadenosine and Adenosine on BIST B+ Column. [Link]

-

Bandarian, V. (2013). Radical SAM enzymes involved in the biosynthesis of purine-based natural products. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1824(11), 1233-1240. [Link]

-

NMR Spectroscopy. (n.d.). Enzymatic Catalysis. Retrieved from [Link]

-

Moore, B. S., et al. (2010). Characterization of 5-chloro-5-deoxy-D-ribose 1-dehydrogenase in chloroethylmalonyl coenzyme A biosynthesis: substrate and reaction profiling. The Journal of Biological Chemistry, 285(44), 33816-33825. [Link]

-

Rapp, J., et al. (2021). A bioactive molecule made by unusual salvage of radical SAM enzyme byproduct 5-deoxyadenosine blurs the boundary of primary and secondary metabolism. The ISME Journal, 15(10), 2975-2987. [Link]

-

Boitz, J. M., et al. (2013). Adenine and adenosine salvage in Leishmania donovani. Eukaryotic Cell, 12(9), 1247-1255. [Link]

-

Wang, L., et al. (2022). De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors. Cell Metabolism, 34(5), 749-765.e6. [Link]

-

Drennan, C. L., et al. (2019). Analysis of Electrochemical Properties of S-Adenosyl-l-methionine and Implications for Its Role in Radical SAM Enzymes. Journal of the American Chemical Society, 141(27), 10834-10842. [Link]

-

Drennan, C. L., et al. (2019). Analysis of Electrochemical Properties of S-Adenosyl-l-methionine and Implications for Its Role in Radical SAM Enzymes. Journal of the American Chemical Society, 141(27), 10834-10842. [Link]

-

Zhang, Y., et al. (2014). Not all 5'-deoxyadenosines are created equal: Tracing the provenance of 5'-deoxyadenosine formed by the radical S-adenosyl-L-methionine enzyme 7-carboxy-7-deazaguanine synthase. Journal of the American Chemical Society, 136(24), 8513-8516. [Link]

-

Drennan, C. L., et al. (2019). Analysis of Electrochemical Properties of S-Adenosyl-l-methionine and Implications for Its Role in Radical SAM Enzymes. Journal of the American Chemical Society, 141(27), 10834-10842. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A bioactive molecule made by unusual salvage of radical SAM enzyme byproduct 5-deoxyadenosine blurs the boundary of primary and secondary metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Salvage of the 5-deoxyribose byproduct of radical SAM enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mechanistic Studies of Radical SAM Enzymes: Pyruvate Formate-Lyase Activating Enzyme and Lysine 2,3-Aminomutase Case Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of 5-chloro-5-deoxy-D-ribose 1-dehydrogenase in chloroethylmalonyl coenzyme A biosynthesis: substrate and reaction profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methods for studying the radical SAM enzymes in diphthamide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HPLC Separation of Adenosine and Deoxyadenosine on Newcrom AH Column | SIELC Technologies [sielc.com]

- 11. HPLC Method for Separation of Adenine, Deoxyadenosine and Adenosine on BIST B+ Column | SIELC Technologies [sielc.com]

- 12. CN114236008B - Method for detecting content of D-ribose and 5-deoxy-D-ribofuranose in capecitabine intermediate - Google Patents [patents.google.com]

- 13. NMR Spectroscopy | Enzymatic Catalyis [schuetz.cup.uni-muenchen.de]

An In-Depth Technical Guide to the Structural Elucidation of 5-Deoxy-D-ribose Anomers

Foreword: The Significance of a Deceptively Simple Deoxysugar

To the dedicated researcher, the scientist at the bench, and the professional in drug development, the precise structural characterization of a molecule is not merely an academic exercise; it is the bedrock upon which innovation is built. 5-Deoxy-D-ribose, a deoxypentose sugar, stands as a testament to this principle. While structurally similar to the ubiquitous D-ribose, the substitution of the 5-hydroxyl group with a hydrogen atom imparts unique chemical properties that have positioned it as a critical chiral building block in the synthesis of various nucleoside analogues, most notably the anticancer prodrug capecitabine.[1] This guide provides a comprehensive exploration of the methodologies and scientific rationale behind the structural elucidation of the anomeric forms of 5-deoxy-D-ribose, offering both foundational knowledge and actionable protocols for its definitive characterization.

The Anomeric Puzzle: Furanose and Pyranose Equilibria in Solution

Like most monosaccharides, 5-deoxy-D-ribose in solution does not exist as a single, static structure. Instead, it is a dynamic equilibrium of cyclic hemiacetals, known as anomers, and a minor open-chain aldehyde form.[2] The intramolecular reaction between the aldehyde at C1 and the hydroxyl groups at C4 or C5 leads to the formation of five-membered (furanose) or six-membered (pyranose) rings, respectively.[3][4] Each of these ring forms can exist as two distinct anomers, designated α and β, which differ in the stereochemical orientation of the hydroxyl group at the newly formed chiral center, the anomeric carbon (C1).[5][6]

The elucidation of these anomeric forms is paramount, as the stereochemistry at C1 profoundly influences the molecule's three-dimensional shape and, consequently, its reactivity and biological activity. The challenge for the analytical scientist is to not only identify the presence of these different anomers but also to unambiguously assign their structures and quantify their relative populations in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful and informative technique for the detailed structural analysis of carbohydrates in solution.[7] It provides a wealth of information regarding the connectivity of atoms, their spatial proximity, and the stereochemical relationships within the molecule.

Foundational 1D NMR: A Window into the Anomeric Landscape

2.1.1. ¹H NMR Spectroscopy: The Anomeric Protons as Diagnostic Markers

The ¹H NMR spectrum of 5-deoxy-D-ribose in an aqueous solvent like D₂O is complex, reflecting the mixture of anomers. The anomeric protons (H1) are particularly diagnostic as their chemical shifts are sensitive to the ring size (furanose vs. pyranose) and the anomeric configuration (α vs. β).[8]

-

General Chemical Shift Regions: Anomeric protons of aldoses typically resonate in the downfield region of the spectrum, between δ 4.4 and 6.0 ppm.[8]

-

Distinguishing Anomers: Generally, for D-sugars, the anomeric proton of the α-anomer appears at a lower field (higher ppm) than that of the β-anomer.[9]

-

Influence of Ring Size: The chemical shift of the anomeric proton is also influenced by the ring size, with furanose anomers often exhibiting different chemical shifts compared to their pyranose counterparts.

2.1.2. ¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, with the chemical shift of the anomeric carbon (C1) being highly indicative of the anomeric configuration and ring size.

-

Anomeric Carbon Chemical Shifts: The anomeric carbons of pyranoses are typically found between δ 90 and 100 ppm, while those of furanoses are generally less shielded and appear at lower fields.[8]

-

The Anomeric Effect: The relative chemical shifts of the α and β anomeric carbons are influenced by the anomeric effect, which describes the thermodynamic preference for an axial orientation of an electronegative substituent at the anomeric center in a pyranose ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Deoxy-D-ribose Anomers in D₂O

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (α-furanose) | ~5.2 | ~98 |

| C1 (β-furanose) | ~5.1 | ~97 |

| C1 (α-pyranose) | ~4.9 | ~94 |

| C1 (β-pyranose) | ~4.6 | ~93 |

| C2 | 1.8 - 2.2 | 35 - 40 |

| C3 | 3.8 - 4.2 | 70 - 75 |

| C4 | 3.9 - 4.3 | 72 - 77 |

| C5 (CH₃) | 1.2 - 1.4 | 15 - 20 |

Note: These are predicted values based on structurally similar compounds and should be used as a guide for spectral assignment. Actual chemical shifts are dependent on solvent, temperature, and pH.[2]

Advanced 2D NMR Techniques: Assembling the Structural Puzzle

While 1D NMR provides initial insights, 2D NMR experiments are indispensable for the complete and unambiguous assignment of all proton and carbon signals for each anomer.

2.2.1. COSY (Correlation Spectroscopy): Mapping ¹H-¹H Connectivity

The COSY experiment reveals scalar couplings between protons, typically those separated by two or three bonds. This allows for the tracing of the proton spin systems within each anomeric ring, starting from the well-resolved anomeric proton signal.

2.2.2. HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Attached Carbons

The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is a crucial step in assigning the carbon resonances and confirming the proton assignments made from the COSY spectrum.

2.2.3. HMBC (Heteronuclear Multiple Bond Correlation): Probing Long-Range ¹H-¹³C Connectivity

The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the overall carbon framework of the sugar ring.

2.2.4. NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): Deciphering Through-Space Proximity

NOESY and ROESY are the definitive experiments for determining the stereochemistry of the anomeric center. These experiments detect through-space dipolar couplings between protons that are close to each other, irrespective of whether they are connected through bonds.

-

For Furanose Anomers: In the α-anomer, the H1 proton is on the same face of the ring as the H2 proton, resulting in a strong NOE cross-peak between them. In the β-anomer, H1 and H2 are on opposite faces, leading to a much weaker or absent NOE.

-

For Pyranose Anomers: The anomeric configuration can be determined by observing NOEs between the anomeric proton (H1) and other protons on the ring, such as H3 and H5. The specific pattern of NOEs will be characteristic of either the α or β configuration.

Figure 1: A generalized workflow for the structural elucidation of 5-deoxy-D-ribose anomers using NMR spectroscopy.

Experimental Protocol: NMR Analysis of 5-Deoxy-D-ribose

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of 5-deoxy-D-ribose in 0.5-0.6 mL of high-purity deuterium oxide (D₂O).

-

Lyophilize the sample two to three times from D₂O to minimize the residual HDO signal.

-

For the final analysis, dissolve the sample in 100% D₂O.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-